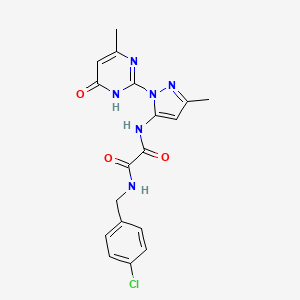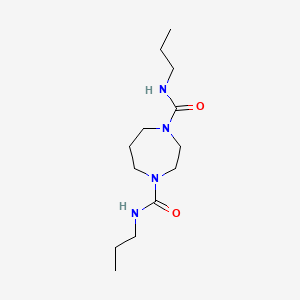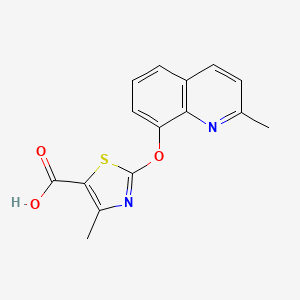![molecular formula C15H13ClN2O3 B2971474 [Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-19-9](/img/structure/B2971474.png)
[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound with a complex structure. This compound incorporates functional groups such as carbamoyl, phenyl, and chloropyridine, indicating its potential for diverse reactivity and applications. Its chemical properties make it an interesting subject in scientific research and industrial applications.
Preparation Methods
Synthetic routes and reaction conditions: The preparation of [Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can involve multiple synthetic steps, usually starting with the appropriate pyridine derivative. A common approach includes:
The activation of 6-chloropyridine-3-carboxylic acid through esterification or the formation of an acid chloride.
Coupling the intermediate with a methyl(phenyl)carbamate group under controlled conditions, potentially utilizing catalysts or specific reaction environments to facilitate the process.
Industrial production methods: Industrial production methods might employ continuous flow techniques and optimized catalytic systems to enhance yield and purity while minimizing by-products. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis.
Types of reactions it undergoes:
Substitution reactions: Given the presence of chloropyridine, nucleophilic substitutions are common.
Oxidation and reduction reactions: The compound may undergo oxidation or reduction under specific conditions, altering its functional groups.
Hydrolysis reactions: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions.
Common reagents and conditions used in these reactions:
Substitution: Reagents like sodium methoxide or other nucleophiles.
Oxidation: Use of oxidizing agents such as potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major products formed from these reactions:
Substitution often yields different pyridine derivatives.
Oxidation can result in carboxylic acids or other oxidized forms.
Hydrolysis typically produces the corresponding carboxylic acid and methyl(phenyl)carbamate.
Scientific Research Applications
The compound's structure makes it valuable in various research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological macromolecules can be studied for potential bioactivity.
Medicine: Investigation as a potential pharmaceutical intermediate.
Industry: Application in the production of advanced materials or agrochemicals.
Mechanism of Action
[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate interacts with its molecular targets through its functional groups:
Molecular targets: Enzymes, receptors, or other proteins that interact with its carbamoyl, phenyl, or chloropyridine moieties.
Pathways involved: Depending on its application, the compound can be involved in pathways related to signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparison with Similar Compounds
[Methyl(phenyl)carbamoyl]methyl pyridine-3-carboxylate.
[Methyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate.
[Methyl(phenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate.
This compound's unique structural features and versatile reactivity make it a valuable asset in multiple scientific and industrial fields.
Properties
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(12-5-3-2-4-6-12)14(19)10-21-15(20)11-7-8-13(16)17-9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCTXPHXNQIUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)cyclopentyl]methyl}prop-2-enamide](/img/structure/B2971393.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B2971395.png)
![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)
![4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2971400.png)
![5-Methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2971401.png)
![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)



